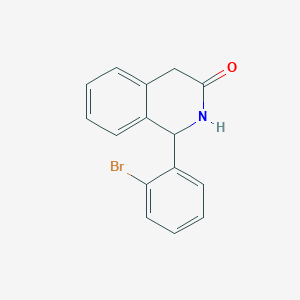

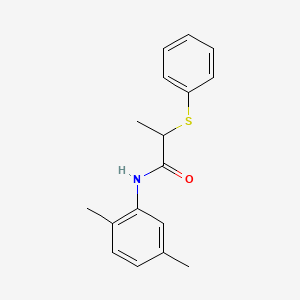

1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as BDQ, is a chemical compound that has been extensively studied for its potential use as an antitubercular agent. Tuberculosis (TB) is a serious infectious disease caused by the bacterium Mycobacterium tuberculosis. Despite the availability of effective treatments, TB remains a major global health problem, causing millions of deaths each year. The emergence of multidrug-resistant strains of TB has further complicated treatment efforts, highlighting the urgent need for new and effective therapies.

Mécanisme D'action

1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone is believed to act by inhibiting the activity of the enzyme ATP synthase, which is essential for the production of energy in the bacterium. This results in a decrease in the energy available to the bacterium, ultimately leading to its death.

Biochemical and Physiological Effects:

1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been shown to have a number of biochemical and physiological effects, including the inhibition of ATP synthesis, the disruption of membrane potential, and the induction of oxidative stress. These effects are believed to contribute to the bactericidal activity of 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone is its potent activity against drug-resistant strains of TB, which are often difficult to treat using conventional therapies. However, 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone is also associated with a number of limitations, including its high cost and the potential for adverse effects such as liver toxicity.

Orientations Futures

There are several potential future directions for research on 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone and related compounds. One area of interest is the development of combination therapies that incorporate 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone with other drugs, in order to enhance its efficacy and reduce the risk of resistance. Another area of interest is the investigation of 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone's potential use in the treatment of other infectious diseases, such as malaria and leishmaniasis. Finally, further research is needed to better understand the mechanism of action of 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone and to identify potential targets for the development of new antitubercular agents.

Méthodes De Synthèse

1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with a tryptamine derivative. Other methods involve the use of palladium-catalyzed cross-coupling reactions and the Buchwald-Hartwig amination reaction.

Applications De Recherche Scientifique

1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its potential use as an antitubercular agent, and several clinical trials have been conducted to evaluate its efficacy and safety. In one study, 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone was found to be effective against both drug-sensitive and drug-resistant strains of TB, with a favorable safety profile. Other studies have demonstrated the potential of 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone in combination with other drugs for the treatment of multidrug-resistant TB.

Propriétés

IUPAC Name |

1-(2-bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(18)17-15/h1-8,15H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAMVFSBCNTRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(NC1=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923487.png)

![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4923508.png)

![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)

![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923529.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4923535.png)

![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923546.png)

![1-isobutylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B4923548.png)

![2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)